(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics that are structurally and functionally related to penicillins. This compound is known for its broad-spectrum antibacterial activity and is used to treat a variety of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps. One common method includes the acylation of 7-aminocephalosporanic acid with alpha-hydroxy-alpha-phenylacetic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes to produce the core cephalosporin structure, followed by chemical modification to introduce the desired side chains. The fermentation process utilizes specific strains of microorganisms that can produce the β-lactam core, which is then chemically modified to yield the final product .
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study β-lactam ring stability and reactivity.
Biology: The compound is used to investigate bacterial resistance mechanisms and the efficacy of β-lactam antibiotics.
Medicine: It is employed in the development of new antibiotics and in clinical studies to evaluate its therapeutic potential.
Industry: The compound is used in the production of cephalosporin antibiotics and in quality control processes.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefalexin: Another cephalosporin antibiotic with a similar β-lactam structure.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life
Uniqueness
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chain, which imparts distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit a wide range of bacterial enzymes makes it a valuable compound in the treatment of various infections .
Properties
CAS No. |
59684-59-2 |
---|---|
Molecular Formula |
C16H15KN2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1 |
InChI Key |
AXXQKCZBTZJBDZ-AYJWUPBJSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid A 1226 A1-226 A1-226, (6R-(6alpha,7beta(S*)))-isomer A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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